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Compound of Interest

Compound Name: Octanal

Cat. No.: B600720

Introduction

Octanal, also known as caprylic aldehyde or aldehyde C-8, is a saturated aliphatic aldehyde
with the chemical formula CH3(CH2)eCHO.[1][2] It is a colorless liquid naturally found in citrus
oils (such as orange, lemon, and lime), as well as other natural sources like bergamot, carrots,
and cooked rice.[1][3][4] Its powerful and distinct aroma profile makes it a valuable and widely
used ingredient in both the flavor and fragrance industries. Commercially, it is produced either
from natural sources or synthetically through methods like the hydroformylation of heptene or
the dehydrogenation of 1-octanol. These application notes provide detailed information,
protocols, and data for researchers, scientists, and formulation professionals on the effective

use of octanal.

Physicochemical and Sensory Properties

Octanal is characterized by its strong, fatty, and waxy odor, which becomes reminiscent of
sweet, citrusy orange upon dilution. Its versatile sensory profile allows it to impart fresh, green,
and fruity notes to a wide range of products.

Table 1: Physicochemical Properties of Octanal
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Property Value References
Molecular Formula CsH160

Molecular Weight 128.21 g/mol

CAS Number 124-13-0

FEMA Number 2797

Appearance Colorless to pale yellow liquid
Boiling Point 169 - 171 °C (lit.)

Melting Point 12 - 15 °C (lit.)

Density 0.822 g/mL at 20 °C

Flash Point 125 °F (51.7 °C)

Refractive Index n20/D 1.417 - 1.425

Insoluble in water; soluble in
Solubility alcohol, propylene glycol, and
most fixed oils.

Stable under recommended
Stability storage conditions (Store
below +30°C). Air sensitive.

Table 2: Sensory Profile and Thresholds of Octanal
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Attribute Description References

Strong, fatty, waxy, green,
o citrus (lemon, orange),
Odor Description o
aldehydic, with floral (rose) and

honey notes upon dilution.

Taste Description Waxy, citrus, fruity.
Odor Threshold 0.00001 ppm to 0.17 ppb
Odor Life on Strip Approximately 3 hours

Applications in Formulations

Octanal's potent and characteristic aroma makes it a key component in a variety of commercial

products.

Flavor Applications: In the food industry, octanal is a key ingredient for creating citrus and fruity
flavors. It is often used to impart fresh, zesty notes in:

o Beverages: Adds a fresh orange or citrus peel character.
o Baked Goods & Confections: Contributes to citrus and fruit flavor profiles.
e Dairy Products: Can be found in yogurts and creams.

Fragrance Applications: Octanal is a classic aliphatic aldehyde that provides a powerful "lift"
and sparkle to fragrance top notes. It was famously used in the formulation of Chanel No. 5. Its
applications include:

o Fine Fragrances: Essential for creating aldehydic, citrus (Eau de Cologne), and certain floral
(rose, jasmine) accords.

e Personal Care Products: Used in soaps, detergents, and lotions for its fresh, clean scent.
e Household Products: Provides a fresh scent to air fresheners and cleaners.

Table 3: Typical Usage Levels of Octanal
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Application Concentration Range (%) References
Perfume Compounds 0.01-0.8
Pesticide Formulations (Inert) <0.2

Olfactory Signaling Pathway

The perception of octanal begins with its interaction with specific Olfactory Receptors (ORS)
located on the cilia of Olfactory Sensory Neurons (OSNSs) in the nasal cavity. The rat olfactory
receptor OR-17, for instance, shows a strong preferential response to straight-chain aldehydes,
particularly octanal. The binding of octanal to the receptor is a highly specific interaction, with
molecular modeling studies suggesting that a lysine residue on the receptor's transmembrane
domain 4 (TM4) and an aspartate on TM5 interact with the aldehyde functional group.

This binding event triggers a conformational change in the receptor, which activates an
associated G-protein (Ga-olf). The activated G-protein then stimulates adenylyl cyclase,
leading to an increase in intracellular cyclic AMP (CAMP). This rise in CAMP opens cyclic
nucleotide-gated ion channels, causing an influx of cations (Na* and Ca?*) and depolarizing
the neuron. This depolarization generates an action potential that travels to the olfactory bulb in
the brain, where the signal is processed, leading to the perception of octanal's distinct scent.
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Caption: Olfactory signal transduction pathway for octanal.

Experimental Protocols
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Protocol 1: Sensory Evaluation of Octanal in a Beverage
Flavor

Objective: To determine if the addition of octanal at a specific concentration (e.g., 5 ppm)
creates a perceivable sensory difference in a citrus beverage base.

Methodology: Triangle Test (Discrimination Test). In this test, panelists are presented with three
samples, two of which are identical (Control) and one is different (Test), and asked to identify
the different sample.

Materials:

Citrus beverage base (Control)

o Test sample: Citrus beverage base with 5 ppm octanal

« |dentical, odor-free tasting cups

e Random three-digit codes for sample labeling (e.g., 142, 852, 296)
o Water and unsalted crackers for palate cleansing

e Sensory evaluation booths with controlled lighting and temperature
e Minimum of 20-30 trained sensory panelists

Procedure:

o Sample Preparation: Prepare the control and test samples. Ensure both are at the same
temperature before serving.

e Coding: Label the tasting cups with random three-digit codes.

o Presentation: For each panelist, present three samples in a randomized order. Six possible
combinations exist (AAB, ABA, BAA, BBA, BAB, ABB, where A is Control and B is Test).
Ensure the presentation order is balanced across all panelists.
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» Evaluation: Instruct panelists to smell and taste each sample from left to right. They must
identify which of the three samples is different from the other two.

e Data Collection: Record the number of correct and incorrect identifications.

» Statistical Analysis: Analyze the results using a statistical table for triangle tests based on the
number of panelists and the number of correct answers to determine if a statistically
significant difference (e.g., p < 0.05) exists.
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Caption: Experimental workflow for a sensory triangle test.
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Protocol 2: Quantification of Octanal in a Fragrance
Formulation

Objective: To accurately quantify the concentration of octanal in a complex fragrance oil using
Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology: This protocol utilizes GC-MS with an internal standard for accurate quantification.
Materials:

o Fragrance oil sample

e Octanal analytical standard (=98% purity)

¢ Internal Standard (IS) solution (e.g., 2-Methylundecanal or another compound not present in
the sample, at 100 pg/mL in ethanol)

o High-purity solvent (e.g., Ethanol or Methyl Tert-Butyl Ether)
o Volumetric flasks, pipettes, and vials
o Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
e GC Column suitable for fragrance analysis (e.g., HP-5MS or equivalent)
Procedure:
» Calibration Curve Preparation:
o Prepare a stock solution of octanal (e.g., 1000 pg/mL) in the chosen solvent.

o Create a series of calibration standards by serially diluting the stock solution to cover the
expected concentration range of octanal in the sample (e.g., 1, 5, 10, 25, 50, 100 pg/mL).

o Add a fixed amount of the Internal Standard solution to each calibration standard.

e Sample Preparation:
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o Accurately weigh a known amount of the fragrance oil (e.g., 0.1 g) into a volumetric flask.
o Add a fixed amount of the Internal Standard solution.

o Dilute to the final volume with the solvent. The dilution factor should ensure the final
octanal concentration falls within the range of the calibration curve.

e GC-MS Analysis:
o Injection: Inject 1 pL of each standard and the prepared sample into the GC-MS.

o GC Conditions: Set up a suitable temperature program. Example: Initial oven temperature
at 60°C (hold 2 min), ramp to 230°C at 7°C/min, then ramp to 300°C at 20°C/min (hold 5
min).

o MS Conditions: Operate the mass spectrometer in Selected lon Monitoring (SIM) mode for
higher sensitivity and selectivity, or full scan mode for initial identification. Monitor
characteristic ions for octanal (e.g., m/z 41, 43, 57, 70, 84) and the internal standard.

o Data Analysis:

o

Integrate the peak areas for octanal and the internal standard in each chromatogram.

o Calculate the ratio of the peak area of octanal to the peak area of the internal standard for
each calibration point.

o Plot a calibration curve of this ratio against the concentration of octanal.

o Calculate the peak area ratio for the fragrance sample and use the calibration curve to
determine the concentration of octanal in the diluted sample.

o Calculate the final concentration of octanal in the original fragrance oil, accounting for the
initial weight and dilution factor.
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Caption: Workflow for quantitative analysis of octanal via GC-MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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